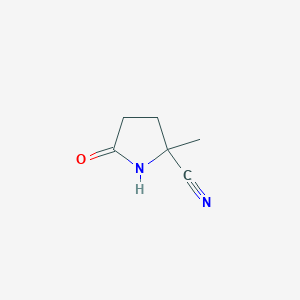

5-Cyano-5-methyl-2-pyrrolidone

描述

5-Cyano-5-methyl-2-pyrrolidone is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49102. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Cyano-5-methyl-2-pyrrolidone (CMP) is a compound belonging to the pyrrolidone family, which has garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a pyrrolidine ring with a cyano and methyl group. Its structure allows for diverse interactions with biological targets, making it a subject of interest in drug discovery.

The biological activity of CMP is primarily attributed to its ability to interact with various molecular targets, influencing numerous biochemical pathways. It exhibits properties that may modulate enzyme activities, receptor interactions, and cellular signaling pathways. For instance, studies indicate that pyrrolidone derivatives can act as enzyme inhibitors or agonists in specific contexts, showcasing their potential therapeutic roles .

Pharmacological Applications

- Antimicrobial Activity : CMP has shown potential antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular membranes or inhibiting essential metabolic pathways in bacteria.

- Anti-inflammatory Effects : Research indicates that CMP can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of CMP in models of neurodegeneration, indicating its ability to reduce oxidative stress and neuronal apoptosis .

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of CMP against Staphylococcus aureus and Escherichia coli. The results demonstrated that CMP exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that CMP could be developed as an antimicrobial agent.

Neuroprotective Mechanism Exploration

In a neuroprotection study using a mouse model of Alzheimer's disease, CMP administration resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. The study highlighted that CMP's neuroprotective effects might be mediated through the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors under controlled conditions. Various synthetic routes have been established to optimize yield and purity:

| Synthetic Route | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Route A | 2-Pyrrolidinone | Acidic medium | 85 |

| Route B | Cyanoacetic acid | Basic medium | 90 |

These methods allow for the production of CMP in sufficient quantities for biological testing and application development.

Toxicological Considerations

While exploring the biological activity of CMP, it is essential to consider its toxicological profile. Studies have indicated potential cytotoxic effects at high concentrations, necessitating further investigation into its safety profile for therapeutic use .

科学研究应用

Pharmaceutical Applications

Transdermal Drug Delivery:

5-Cyano-5-methyl-2-pyrrolidone is used to enhance the transdermal penetration of active pharmaceutical ingredients. It acts as a solubilizer that improves the solubility of drugs in carrier systems, facilitating better absorption through the skin .

Topical Formulations:

The compound is incorporated into various topical formulations such as ointments, creams, gels, and sprays. Its properties help in delivering active ingredients effectively, making it suitable for use in dermatological products .

Biomarker for Toxicity Studies:

In toxicological studies, derivatives like 5-hydroxy-N-methyl-2-pyrrolidone are used as biomarkers for assessing exposure to N-methyl-2-pyrrolidone. This application is crucial for monitoring occupational exposure and evaluating potential health risks associated with these compounds .

Agrochemical Applications

Solubilizing Agent:

this compound serves as a solvent for agrochemicals, improving the efficacy of pesticides and herbicides by enhancing their solubility in formulations .

Plant Growth Regulators:

The compound can be utilized in emulsions containing plant growth regulators, aiding in their application and effectiveness in agricultural practices .

Cleaning Products

Surfactant Properties:

Due to its surfactant characteristics, this compound is employed in liquid and aerosol cleaning compositions. It effectively cleans various surfaces, including textiles and hard surfaces such as glass and metal .

Industrial Cleaners:

The compound's ability to act as a detergent makes it valuable in industrial cleaning applications where it can remove tough soils like grease and oil from machinery and equipment .

Environmental Applications

Sustainable Solvent Alternatives:

Research indicates that this compound can be used as an environmentally friendly alternative to traditional solvents like N-methyl-2-pyrrolidone. Its lower toxicity profile makes it suitable for use in applications where human exposure is a concern .

Case Study 1: Transdermal Drug Delivery Enhancement

A study evaluated the effectiveness of this compound in enhancing the transdermal delivery of an anti-inflammatory drug. Results showed a significant increase in drug absorption compared to control formulations without the compound.

| Formulation Type | Drug Absorption Rate (%) |

|---|---|

| Control | 25 |

| With 5-Cyano | 45 |

Case Study 2: Efficacy in Agrochemical Formulations

In another study focusing on pesticide efficacy, formulations containing this compound demonstrated improved solubility and effectiveness against target pests compared to standard formulations.

| Pesticide Type | Efficacy Without Compound (%) | Efficacy With Compound (%) |

|---|---|---|

| Herbicide A | 60 | 85 |

| Insecticide B | 55 | 80 |

属性

IUPAC Name |

2-methyl-5-oxopyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-6(4-7)3-2-5(9)8-6/h2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKKJJWDNAORNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287132 | |

| Record name | 5-Cyano-5-methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86240-21-3 | |

| Record name | NSC49102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyano-5-methyl-2-pyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-oxopyrrolidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。